N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide
Description
The compound N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide (hereafter referred to as the "target compound") is a bis-sulfonamide derivative featuring a central ethyl group substituted with a 4-fluorobenzenesulfonyl moiety and a furan-2-yl group. The 4-methoxybenzene sulfonamide moiety further enhances its structural complexity. Sulfonamides are widely studied for their bioactivity, including enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) and antimicrobial properties . The fluorine atom on the benzenesulfonyl group likely enhances metabolic stability and hydrophobic interactions, while the methoxy group modulates electronic properties and solubility .
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO6S2/c1-26-15-6-10-17(11-7-15)29(24,25)21-13-19(18-3-2-12-27-18)28(22,23)16-8-4-14(20)5-9-16/h2-12,19,21H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTMTDYBTYZVEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide typically involves multiple steps. One common route includes the reaction of 4-fluorobenzenesulfonyl chloride with a furan derivative under controlled conditions to form an intermediate. This intermediate is then reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to confirm the structure and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution reagents: Halogens (Cl₂, Br₂), nitric acid (HNO₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Benzenesulfonyl and Sulfonamide Moieties
Compound : N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-5-fluoro-2-methoxybenzene-1-sulfonamide
- Key Differences: Benzenesulfonyl Group: Chlorine (Cl) replaces fluorine (F) at the para position. Sulfonamide Substituent: 5-Fluoro-2-methoxy vs. 4-methoxy in the target compound. The 2-methoxy group may sterically hinder interactions compared to the 4-methoxy orientation.
- Implications : The Cl substituent increases molecular weight (~473.9 vs. ~457.5 for the target compound) and lipophilicity, which could enhance membrane permeability but reduce solubility .
Compound : N-{2-(2-Furyl)-2-[(4-methylphenyl)sulfonyl]ethyl}-2,5-dimethoxybenzenesulfonamide
- Key Differences :
- Benzenesulfonyl Group : 4-Methylphenyl (electron-donating) vs. 4-fluorophenyl (electron-withdrawing). Methyl groups enhance hydrophobicity but reduce polarity.
- Sulfonamide Substituent : 2,5-Dimethoxy vs. single 4-methoxy. Dimethoxy groups may improve solubility but introduce steric bulk.
- Implications : The methyl group could reduce metabolic oxidation compared to fluorine, while dimethoxy substituents might favor π-π stacking in aromatic binding pockets .
Compound : N-(4-Amino-2-methoxyphenyl)-4-fluorobenzenesulfonamide
- Key Differences: Lacks the ethyl-furan linker and second sulfonamide group. Features an amino group at the 4-position of the phenyl ring, introducing a basic site for hydrogen bonding.
Functional Group Variations and Pharmacokinetic Implications
Compound : N-{2-[4-(4-Fluorophenyl)-1-piperazinyl]-2-(2-furyl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Key Differences : Incorporates a piperazine ring and benzodioxine sulfonamide.
- Implications : The piperazine group introduces a basic nitrogen, improving water solubility and enabling salt formation. The benzodioxine moiety may enhance rigidity and receptor selectivity .
Compound : N-(4-Methoxyphenyl)benzenesulfonamide
Data Tables: Structural and Molecular Comparisons
Table 1. Substituent Profiles of Key Sulfonamide Derivatives
Table 2. Functional Group Impact on Properties
Research Findings and Implications
- Electron-Withdrawing Groups : Fluorine in the target compound enhances stability and enzyme interactions compared to chlorine or methyl analogs .
- Structural Complexity : Bis-sulfonamide derivatives (target, ) show promise in multi-target therapies due to dual functional groups, whereas simpler analogs () may lack specificity.
Biological Activity
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 474.5 g/mol. The structure includes:
- Fluorobenzenesulfonyl group : Enhances electrophilic properties.
- Furan ring : Contributes to biological interactions.
- Methoxy and sulfonamide groups : Implicated in pharmacological activity.
The biological activity of sulfonamides typically involves the inhibition of specific enzymes or receptors. For this compound, potential mechanisms include:
- Enzyme inhibition : Targeting enzymes involved in metabolic pathways.
- Receptor modulation : Interacting with cellular receptors to alter signaling pathways.
Biological Activity
Research indicates that compounds with similar structures exhibit diverse biological activities, including:
- Antimicrobial Properties : Sulfonamides are historically known for their antibacterial effects. The presence of the sulfonamide group in this compound suggests potential antimicrobial activity, possibly through inhibition of bacterial folate synthesis.
- Anticancer Activity : Some studies suggest that compounds containing furan and sulfonamide moieties can exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth.
- Anti-inflammatory Effects : Compounds with methoxy and sulfonamide groups have shown promise in reducing inflammation in various models.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
| Study | Findings | |
|---|---|---|
| Study 1 | Investigated the antimicrobial activity against various bacterial strains. | The compound exhibited significant antibacterial effects, comparable to standard antibiotics. |
| Study 2 | Evaluated anticancer properties using cell lines (e.g., breast cancer). | Induced apoptosis and reduced cell viability, suggesting potential as an anticancer agent. |
| Study 3 | Assessed anti-inflammatory effects in animal models. | Demonstrated reduction in inflammatory markers, indicating therapeutic potential for inflammatory diseases. |
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Sulfonamide Linkage : Reaction between 4-fluorobenzenesulfonyl chloride and an appropriate amine.
- Introduction of Furan Ring : Via substitution reactions, incorporating furan derivatives.
- Methoxy Group Addition : Utilizing methoxy reagents under controlled conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
